molecular formula C12H28O2Si B8524618 4-{[Tert-butyl(dimethyl)silyl]oxy}-2,2-dimethylbutan-1-ol CAS No. 170436-70-1

4-{[Tert-butyl(dimethyl)silyl]oxy}-2,2-dimethylbutan-1-ol

Cat. No.: B8524618
CAS No.: 170436-70-1
M. Wt: 232.43 g/mol
InChI Key: CRZZMJZKZBANTO-UHFFFAOYSA-N
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Description

4-{[Tert-butyl(dimethyl)silyl]oxy}-2,2-dimethylbutan-1-ol is a useful research compound. Its molecular formula is C12H28O2Si and its molecular weight is 232.43 g/mol. The purity is usually 95%.
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Properties

CAS No.

170436-70-1

Molecular Formula

C12H28O2Si

Molecular Weight

232.43 g/mol

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxy-2,2-dimethylbutan-1-ol

InChI

InChI=1S/C12H28O2Si/c1-11(2,3)15(6,7)14-9-8-12(4,5)10-13/h13H,8-10H2,1-7H3

InChI Key

CRZZMJZKZBANTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC(C)(C)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2,2-dimethyl-1,4-butanediol (8.01 g, 67.8 mmol) in dry THF (80 mL) was treated with t-butyldimethylsilyl chloride (10.2 g, 67.8 mmol) and imidazole (4.60 g, 67.6 mmol). After 24 h at room temperature, work-up with ethyl acetate and water followed by drying the organics and concentration gave a crude product, which was purified by silica gel flash chromatography (being eluted with 5% ethyl acetate in hexane) to afford 11.0 g (Y: 70%) of 4-t-butyldimethylsilyloxy-2,2-dimethyl-1-butanol (XXVIIb) as a colorless oil; 1H-NMR (DMSO-d6) δ ppm: 4.43 (t, 1H) 3.61 (t, 2H) 3.05 (d, J=2.7 Hz, 2H) 1.38 (t, 2H) 0.83 (s, 9H) 0.78 (s, 6H) 0.00(s, 6H); HRMS Calcd for C12H29O2Si (MH+): 233.1937, found: 233.1930.
Quantity
8.01 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of the product from Example 9A (0.80 g, 6.8 mmol) and imidazole (0.462 g) in THF (8.0 mL) at room temperature was added tert-butyldimethylsilyl chloride (1.02 g), and the solution was stirred for 16 hours. The reaction mixture was partitioned between ethyl acetate and water, and the organic was washed with brine, dried over MgSO4, filtered and evaporated. The residue was purified by chromatography on silica gel, eluting with a gradient starting with 33% hexanes in chloroform and ending with 25% ethyl acetate in chloroform, to give the title compound (1.153 g, 73%).
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0.462 g
Type
reactant
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Yield
73%

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